{3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol
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Overview
Description
{3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol is a fluorinated organic compound that features both a pyridine ring and a trifluoromethyl group. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as AlF₃ and CuF₂ at elevated temperatures (450–500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu₄N⁺F⁻) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale fluorination processes using specialized equipment to handle the high temperatures and reactive fluorinating agents. These methods ensure the efficient and safe production of the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
{3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium methoxide (NaOCH₃) for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
{3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Medicine: Fluorinated compounds are often explored for their potential therapeutic properties, including their use in drug development.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and materials with specialized properties
Mechanism of Action
The mechanism of action of {3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. For example, it may inhibit specific enzymes by forming strong hydrogen bonds or electrostatic interactions with active site residues .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-bromopyridine: Another fluorinated pyridine with similar reactivity.
2,6-Difluoropyridine: A compound with two fluorine atoms on the pyridine ring.
Trifluoromethylbenzenes: Compounds with a trifluoromethyl group attached to a benzene ring.
Uniqueness
{3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol is unique due to the combination of a pyridine ring and a trifluoromethyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
648439-18-3 |
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Molecular Formula |
C13H9F4NO |
Molecular Weight |
271.21 g/mol |
IUPAC Name |
[3-fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl]methanol |
InChI |
InChI=1S/C13H9F4NO/c14-10-5-6-11(18-12(10)7-19)8-1-3-9(4-2-8)13(15,16)17/h1-6,19H,7H2 |
InChI Key |
PKIFKDXOGBCUHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C=C2)F)CO)C(F)(F)F |
Origin of Product |
United States |
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